molecular formula C13H8N4O2S B14504494 S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate CAS No. 64233-02-9

S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate

Cat. No.: B14504494
CAS No.: 64233-02-9
M. Wt: 284.30 g/mol
InChI Key: GYURTPQQTKHVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with suitable reagents to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Chemistry: In chemistry, S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Uniqueness: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is unique due to its specific structural features and the presence of the methanethioate group. This structural uniqueness contributes to its distinct reactivity and potential therapeutic applications .

Properties

CAS No.

64233-02-9

Molecular Formula

C13H8N4O2S

Molecular Weight

284.30 g/mol

IUPAC Name

S-(4-oxo-6-phenyl-3H-pteridin-2-yl) methanethioate

InChI

InChI=1S/C13H8N4O2S/c18-7-20-13-16-11-10(12(19)17-13)15-9(6-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16,17,19)

InChI Key

GYURTPQQTKHVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)SC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.